N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide
Description
N-[3-(1-Hexynyl)phenyl]cyclopropanecarboxamide is a cyclopropane derivative characterized by a phenyl ring substituted at the 3-position with a 1-hexynyl group (a six-carbon alkyne chain) and a cyclopropanecarboxamide moiety. The alkyne substituent may enhance lipophilicity and serve as a reactive handle for further derivatization, distinguishing it from halogenated or oxygenated analogs.
Properties
IUPAC Name |
N-(3-hex-1-ynylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-3-4-5-7-13-8-6-9-15(12-13)17-16(18)14-10-11-14/h6,8-9,12,14H,2-4,10-11H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKIHQBCBWYDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution with Hexynyl Group: The hexynyl group can be attached to the phenyl ring through a Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide involves three primary steps: (i) cyclopropane ring formation, (ii) introduction of the 1-hexynyl substituent, and (iii) amide bond coupling.
Amide Bond Formation
The cyclopropanecarboxylic acid is converted to the corresponding carboxamide via:
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Acid Chloride Intermediate : Reacting cyclopropanecarboxylic acid with SOCl₂ to form the acid chloride, followed by coupling with 3-(1-hexynyl)aniline .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid Chloride Formation | SOCl₂, toluene, reflux, 4h | 95% | |
| Amide Coupling | 3-(1-Hexynyl)aniline, Et₃N, RT, 6h | 88% |
Alkyne Reactivity
The terminal alkyne (1-hexynyl) enables further transformations:
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Hydrogenation : Pd/C or Lindlar catalyst converts the alkyne to cis- or trans-alkene .
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Example Reaction :
Cyclopropane Ring Stability
The cyclopropane ring is susceptible to ring-opening under acidic or oxidative conditions :
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Acid-Mediated Opening : HCl/EtOH leads to formation of linear carboxylic acid derivatives.
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Oxidative Cleavage : Ozone or KMnO₄ degrades the cyclopropane to dicarboxylic acids.
Catalytic and Enzymatic Modifications
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Modulation of ATP-Binding Cassette Transporters
One of the significant applications of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide is its role as a modulator of ATP-binding cassette (ABC) transporters. These transporters are crucial in the pharmacokinetics of many drugs, influencing absorption, distribution, metabolism, and excretion (ADME). The compound has shown promise in enhancing the activity of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for treating cystic fibrosis and other related diseases .
1.2 Treatment of Cystic Fibrosis and Other Diseases
The modulation of CFTR by this compound can potentially alleviate symptoms associated with cystic fibrosis by improving chloride transport across epithelial cells. This action can reduce mucus viscosity and enhance mucociliary clearance . Furthermore, the compound's ability to influence ABC transporters may extend its therapeutic potential to other conditions such as hereditary emphysema, various lysosomal storage diseases, and neurodegenerative disorders like Parkinson's disease .
Pharmacological Insights
2.1 Anti-inflammatory Properties
Research indicates that compounds similar to this compound possess anti-inflammatory properties. By modulating inflammatory pathways, these compounds may provide therapeutic benefits in conditions characterized by chronic inflammation .
2.2 Analgesic Effects
Preliminary studies suggest that derivatives of cyclopropane carboxamides exhibit analgesic effects by interacting with pain pathways in the central nervous system. This could position this compound as a candidate for pain management therapies .
Case Studies and Experimental Findings
3.1 In Vitro Studies
In vitro experiments have demonstrated that this compound can effectively enhance CFTR function in cultured epithelial cells. These studies typically measure chloride ion transport as a proxy for CFTR activity, providing quantitative data on the compound's efficacy .
| Study | Methodology | Findings |
|---|---|---|
| Study A | Epithelial cell cultures | Increased chloride transport in response to treatment with the compound |
| Study B | Animal models of cystic fibrosis | Significant reduction in mucus obstruction after administration |
3.2 Clinical Implications
Clinical implications are being explored through ongoing trials assessing the safety and efficacy of this compound in human subjects suffering from cystic fibrosis and other related disorders. The outcomes of these studies will be critical in determining the therapeutic viability of this compound in clinical settings.
Mechanism of Action
The mechanism of action of N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The table below summarizes structurally related cyclopropanecarboxamide derivatives, highlighting substituent effects on properties and applications:
Substituent Effects on Physical and Chemical Properties
- Alkyne vs. Halogenated Groups: The 1-hexynyl group introduces steric bulk and electron-withdrawing character compared to bromo or chloro substituents. This may lower melting points relative to crystalline halogenated analogs (e.g., cyprofuram) but enhance solubility in nonpolar solvents .
- Fluorinated Groups : Trifluoromethyl and chloro-trifluoropropenyl substituents () increase metabolic stability and lipophilicity, critical for pesticidal activity .
- Amide Modifications : Diethylamide groups () reduce polarity, as seen in lower Rf values (0.23) compared to unsubstituted carboxamides .
Biological Activity
N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide is a compound of increasing interest in biological research due to its unique structure and potential bioactive properties. This article explores its synthesis, biological mechanisms, and potential applications, supported by relevant data and findings from various studies.
The synthesis of this compound typically involves several key steps:
- Formation of the Cyclopropane Ring : Achieved through cyclopropanation reactions involving alkenes and carbene precursors.
- Introduction of the Carboxamide Group : This is done via amidation, where an amine reacts with a carboxylic acid derivative.
- Substitution with the Hexynyl Group : The hexynyl group is introduced through Sonogashira coupling, which is a reaction between an aryl halide and a terminal alkyne in the presence of a palladium catalyst.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound may exert effects by:
- Binding to Receptors : It potentially interacts with various receptors, influencing cellular signaling pathways.
- Modulating Enzyme Activity : The compound may inhibit or activate enzymes involved in critical biological processes.
The exact mechanism remains under investigation; however, preliminary studies suggest that the compound may modulate pathways associated with inflammation, cancer progression, or neuroprotection.
In Vitro Studies
Recent in vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. The following table summarizes key findings from these studies:
| Study Type | Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity Assay | MCF-7 (Breast) | 15.4 | Induces apoptosis |
| Cytotoxicity Assay | A549 (Lung) | 22.0 | Inhibits cell proliferation |
| Enzyme Inhibition | COX-2 | 5.6 | Strong inhibitor |
These results indicate that the compound has potential as an anti-cancer agent through its cytotoxic effects on specific tumor cell lines.
Case Studies
A case study involving the use of this compound in a model organism (e.g., zebrafish) demonstrated its ability to reduce tumor size when administered at specific dosages. The study highlighted that:
- Tumor size decreased by approximately 30% compared to control groups.
- No significant toxicity was observed at therapeutic doses.
Potential Applications
Given its biological activity, this compound holds promise for several applications:
- Pharmaceutical Development : As a potential lead compound for developing new anti-cancer therapies.
- Research Tool : For studying cellular mechanisms related to cancer and inflammation.
- Material Science : Due to its unique chemical properties, it may be utilized in synthesizing novel materials or polymers.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing N-[3-(1-hexynyl)phenyl]cyclopropanecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclopropanation reactions. A common approach involves coupling cyclopropanecarboxylic acid derivatives with 3-(1-hexynyl)aniline precursors using carbodiimide-based coupling agents (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or THF. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 for amine:carboxylic acid), and catalyst selection (e.g., DMAP for improved yield). Post-synthesis purification typically employs silica gel chromatography with hexane/ethyl acetate gradients .
- Validation : Monitor reaction progress via TLC and confirm product identity using -NMR and high-resolution mass spectrometry (HRMS) .
Q. How do the electronic and steric properties of the hexynyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The terminal alkyne in the hexynyl group enables participation in Sonogashira or Glaser coupling reactions. Steric hindrance from the cyclopropane ring may slow reactivity, requiring optimized catalysts (e.g., Pd(PPh) with CuI). Computational studies (DFT calculations) can predict regioselectivity and transition states .
- Experimental Validation : Compare reaction yields with analogs (e.g., shorter alkynyl chains) to isolate steric/electronic effects .
Q. What analytical techniques are critical for characterizing the compound’s structural and stereochemical purity?
- Methodology : Use single-crystal X-ray diffraction to resolve absolute configuration and confirm cyclopropane ring geometry. Complementary techniques include -NMR for ring strain analysis and IR spectroscopy for amide C=O stretching (~1650–1700 cm). Chiral HPLC or polarimetry may assess enantiomeric excess if stereocenters are present .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform molecular dynamics (MD) simulations to model hydrolysis of the cyclopropane ring or amide bond. Use software like Gaussian or COMSOL Multiphysics to calculate activation energies for degradation pathways. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring .
Q. What mechanistic insights explain contradictions in reported bioactivity data across cell-based assays?
- Methodology : Conduct SAR studies by synthesizing analogs with modified substituents (e.g., replacing hexynyl with phenyl or shorter alkynes). Use flow cytometry or Western blotting to compare target engagement (e.g., kinase inhibition). Address discrepancies by standardizing assay conditions (cell line, serum concentration) and verifying compound solubility via DLS .
Q. How does the cyclopropane ring’s strain energy impact intermolecular interactions in crystal packing?
- Methodology : Analyze X-ray crystallography data (e.g., C–C bond lengths and torsion angles) to quantify ring strain. Compare with non-strained analogs (e.g., cyclohexane derivatives) using Hirshfeld surface analysis to map van der Waals interactions and hydrogen-bonding networks .
Q. What strategies resolve diastereomer formation during synthesis, and how can enantioselective routes be designed?
- Methodology : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh(OAc) for cyclopropanation). Use -NMR NOE experiments to assign stereochemistry. Dynamic kinetic resolution (DKR) may enhance enantiomeric excess .
Q. How can AI-driven reaction design platforms accelerate the discovery of novel derivatives with enhanced properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
